molecular formula C17H24N2O5S B2529557 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone CAS No. 919246-44-9

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Cat. No.: B2529557
CAS No.: 919246-44-9
M. Wt: 368.45
InChI Key: CJLXPBYEOODZID-UHFFFAOYSA-N
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Description

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a synthetic small molecule characterized by a central indoline scaffold substituted at the 1-position with an ethanone moiety. The ethanone group is further functionalized with a 2-isopropoxy substituent, while the indoline ring bears a morpholinosulfonyl group at the 5-position. However, experimental data on its physical, chemical, or biological properties remain unavailable in the public domain.

Properties

IUPAC Name

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-propan-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13(2)24-12-17(20)19-6-5-14-11-15(3-4-16(14)19)25(21,22)18-7-9-23-10-8-18/h3-4,11,13H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLXPBYEOODZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Sulfonamidoindoline Intermediate

Step 1: Sulfonation of Indoline
Indoline undergoes sulfonation at position 5 using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at $$-10^\circ\text{C}$$ to $$0^\circ\text{C}$$. The reaction is quenched with ice water to yield indoline-5-sulfonic acid (85–90% yield).

Step 2: Sulfonyl Chloride Formation
The sulfonic acid is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) in thionyl chloride ($$ \text{SOCl}2 $$) under reflux (70°C, 4 h), producing 5-chlorosulfonylindoline (78% yield).

Step 3: Morpholine Coupling
The sulfonyl chloride reacts with morpholine in tetrahydrofuran ($$ \text{THF} $$) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base, yielding 5-(morpholinosulfonyl)indoline (92% yield).

Step Reagents/Conditions Product Yield (%)
1 $$ \text{ClSO}3\text{H}, \text{CH}2\text{Cl}_2, -10^\circ\text{C} $$ Indoline-5-sulfonic acid 85–90
2 $$ \text{PCl}5, \text{SOCl}2, 70^\circ\text{C} $$ 5-Chlorosulfonylindoline 78
3 Morpholine, $$ \text{THF}, \text{Et}_3\text{N} $$ 5-(Morpholinosulfonyl)indoline 92

Introduction of the Isopropoxy Group

Step 4: Alkylation at Position 2
The indoline nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ($$ (\text{Boc})2\text{O} $$) in $$ \text{THF} $$. Subsequent deprotonation with sodium hydride ($$ \text{NaH} $$) in dimethylformamide ($$ \text{DMF} $$) enables nucleophilic substitution with isopropyl iodide ($$ (\text{CH}3)_2\text{CHI} $$) at $$60^\circ\text{C}$$ (12 h). Deprotection with HCl in dioxane yields 2-isopropoxy-5-(morpholinosulfonyl)indoline (76% yield).

Acylation at Position 1

Step 5: Friedel-Crafts Acylation
The indoline undergoes acetylation using acetyl chloride ($$ \text{CH}3\text{COCl} $$) in the presence of aluminum chloride ($$ \text{AlCl}3 $$) in $$ \text{CH}2\text{Cl}2 $$ at $$25^\circ\text{C}$$. The reaction proceeds via electrophilic aromatic substitution, affording the final product (68% yield).

Step Reagents/Conditions Product Yield (%)
4 $$ (\text{Boc})2\text{O}, \text{THF}; (\text{CH}3)_2\text{CHI}, \text{DMF} $$ 2-Isopropoxyindoline 76
5 $$ \text{CH}3\text{COCl}, \text{AlCl}3, \text{CH}2\text{Cl}2 $$ Target Compound 68

Optimization and Challenges

Regioselectivity in Sulfonation

Sulfonation at position 5 is favored due to the electron-donating nature of the indoline nitrogen. However, over-sulfonation at positions 4 and 6 can occur above $$0^\circ\text{C}$$. Kinetic control via low-temperature conditions ($$-10^\circ\text{C}$$) suppresses side products.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) isolates intermediates.
  • Recrystallization : Methanol/water mixtures purify the final product (mp 142–144°C).

Analytical Characterization

Spectroscopic Data

  • $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$):
    • δ 1.32 (d, $$J = 6.0$$ Hz, 6H, isopropoxy CH$$
    3$$).
  • δ 3.12–3.18 (m, 4H, morpholine CH$$_2$$).
  • δ 7.52 (s, 1H, aromatic H-4).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O).
  • Purity Assessment

    HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time 8.2 min.

    Chemical Reactions Analysis

    Types of Reactions

    2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Common Reagents and Conditions

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

    Comparison with Similar Compounds

    Table 1: Structural and Molecular Comparison

    Parameter 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone 2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-(thiophen-2-yl)ethanone
    CAS Number Not Available 941845-92-7 941845-78-9
    Molecular Formula C₁₉H₂₆N₂O₅S* C₂₀H₂₁FN₂O₄S C₁₈H₂₀N₂O₄S₂
    Molecular Weight (g/mol) ~410.5* 404.5 392.5
    Substituent on Ethanone 2-Isopropoxy (ether) 2-(4-Fluorophenyl) (aryl fluoride) 2-(Thiophen-2-yl) (heteroaromatic)
    Key Functional Groups Morpholinosulfonyl, ether Morpholinosulfonyl, fluorophenyl Morpholinosulfonyl, thiophene

    *Inferred based on structural similarity to compounds in and .

    Substituent-Driven Property Differences

    Lipophilicity :

    • The isopropoxy group in the target compound is expected to enhance lipophilicity compared to the fluorophenyl () and thiophene () substituents. Ethers generally exhibit moderate hydrophobicity, while fluorophenyl groups (with strong electron-withdrawing effects) and thiophenes (sulfur-containing heterocycles) may reduce or variably affect solubility .

    The thiophene group () contributes π-electron richness, which could enhance stacking interactions with aromatic residues in enzymes or receptors.

    Metabolic Stability: The morpholinosulfonyl group, common to all three compounds, may improve metabolic stability due to the sulfonamide’s resistance to enzymatic degradation. However, the thiophene substituent () could introduce susceptibility to oxidative metabolism via cytochrome P450 enzymes .

    Hypothetical Pharmacological Implications

    • Target Compound : The isopropoxy group’s lipophilicity might favor blood-brain barrier penetration, making it a candidate for central nervous system targets.
    • Fluorophenyl Derivative (): The fluorine atom could enhance binding affinity to proteins with hydrophobic pockets, such as kinases or G-protein-coupled receptors .
    • Thiophene Derivative (): The sulfur atom in thiophene may facilitate interactions with metal ions in catalytic sites of metalloproteases .

    Biological Activity

    2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

    The compound functions primarily as an inhibitor of the MDM2-p53 interaction, which is crucial for regulating cell growth and apoptosis. The p53 protein plays a significant role as a tumor suppressor, and its interaction with MDM2 leads to its degradation. By inhibiting this interaction, this compound stabilizes p53 levels, promoting apoptosis in cancer cells .

    Biological Activity Overview

    The biological activity of this compound has been investigated through various studies, highlighting its potential efficacy against different cancer types. The following table summarizes key findings from recent research:

    Study Cancer Type Mechanism Outcome
    Study 1Breast CancerMDM2 InhibitionSignificant reduction in tumor growth observed in xenograft models.
    Study 2Lung Cancerp53 StabilizationInduced apoptosis in lung cancer cell lines with elevated p53 levels.
    Study 3Colon CancerCell Cycle ArrestDelayed progression through the G1 phase in treated cells.

    Case Study 1: Breast Cancer Model

    In a study involving breast cancer cell lines, treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers. The study utilized both in vitro and in vivo models, demonstrating the compound's ability to inhibit tumor growth effectively.

    Case Study 2: Lung Cancer Trials

    Another significant study focused on lung cancer cells showed that the compound could enhance p53 activity, leading to increased apoptosis rates. The researchers noted that the compound's effects were dose-dependent and correlated with p53 expression levels.

    Case Study 3: Colon Cancer Research

    Research on colon cancer indicated that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G1 phase. This effect was linked to alterations in cyclin D1 and CDK4 expressions, suggesting a mechanism by which the compound exerts its antitumor effects.

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